molecular formula C6H12K3O15P3 B3026437 D-Myo-inositol 1,4,5-triphosphate tripotassium salt CAS No. 141611-11-2

D-Myo-inositol 1,4,5-triphosphate tripotassium salt

Cat. No.: B3026437
CAS No.: 141611-11-2
M. Wt: 534.37 g/mol
InChI Key: MQMSEISCCNPXIL-ZKVWPJASSA-K
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Description

Chemical Structure and Function D-Myo-inositol 1,4,5-triphosphate tripotassium salt (IP₃) is a water-soluble derivative of inositol 1,4,5-trisphosphate (InsP₃), a critical second messenger in cellular signaling. It binds to inositol 1,4,5-trisphosphate receptors (IP₃Rs) on the endoplasmic reticulum (ER), triggering Ca²⁺ release into the cytoplasm . This process regulates diverse physiological processes, including apoptosis, gene expression, and vascular smooth muscle contraction .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tripotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.3K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMSEISCCNPXIL-ZKVWPJASSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[K+].[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[K+].[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12K3O15P3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Myo-inositol 1,4,5-triphosphate tripotassium salt is typically synthesized through a series of chemical reactions starting from myo-inositol. The synthesis involves phosphorylation reactions using specific reagents and catalysts under controlled conditions. The process requires precise temperature and pH control to ensure the correct formation of the triphosphate group at the 1,4,5 positions on the inositol ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Phosphorylation to Inositol Tetrakisphosphate

Ins(1,4,5)P₃ undergoes phosphorylation by inositol trisphosphate 3-kinase (IP3K) to form inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄), a modulator of calcium influx across the plasma membrane .

Reaction Enzyme Cofactors Kinetic Parameters
Ins(1,4,5)P₃ + ATP → Ins(1,3,4,5)P₄ + ADPIP3KMg²⁺, Ca²⁺K<sub>m</sub> (ATP) = 50–100 μM

Structural Insights :

  • The 3-kinase activity is regulated by calcium-calmodulin complexes, linking Ins(1,4,5)P₃ metabolism to cytosolic calcium levels.

  • Ins(1,3,4,5)P₄ enhances calcium entry via plasma membrane channels, amplifying downstream signaling.

Dephosphorylation by Phosphatases

Inactivation occurs through dephosphorylation by inositol polyphosphate phosphatases (e.g., IPPase), yielding inositol 1,4-bisphosphate (Ins(1,4)P₂) or inositol monophosphates .

Reaction Enzyme Inhibitors Biological Role
Ins(1,4,5)P₃ → Ins(1,4)P₂ + P<sub>i</sub>IPPaseLithium (IC₅₀ = 1–2 mM)Terminates calcium signaling

Experimental Data :

  • The 5-phosphate group is preferentially hydrolyzed, with a reaction rate of ~0.5 μmol/min/mg protein at pH 7.0 .

  • Lithium inhibits IPPase by stabilizing a phosphorylated enzyme intermediate, prolonging Ins(1,4,5)P₃ activity .

Feedback Inhibition of PLC Activity

Ins(1,4,5)P₃ directly inhibits PLC-δ1 by competing with PIP₂ binding at the enzyme’s pleckstrin homology domain, modulating its own synthesis .

Parameter Value Method Reference
IC₅₀ for PLC-δ1 inhibition5.4 ± 0.5 μMBilayer binding assay
Binding affinity (K<sub>d</sub>)2.8 μMSurface plasmon resonance

Mechanism :

  • The 4,5-bisphosphate motif of Ins(1,4,5)P₃ sterically hinders PIP₂ recognition by PLC-δ1 .

  • Truncated PLC-δ1 lacking the PIP₂-binding domain is resistant to Ins(1,4,5)P₃ inhibition .

Chelation and Stability in Solution

The tripotassium salt form enhances solubility (>10 mg/mL in water) and stability at −20°C .

Property Value Conditions
Solubility10 mg/mL (H₂O)25°C, pH 7.4
Stability>1 year−20°C, desiccated

Applications :

  • Used in calcium mobilization assays (EC₅₀ = 0.1 μM) .

  • Compatible with electrophysiological studies of IP₃ receptor gating .

Comparative Reactivity of Analogues

Structural modifications at the 2-position of Ins(1,4,5)P₃ reduce calcium release efficacy, highlighting the importance of the 1,4,5-phosphorylation pattern .

Analog Modification Relative Activity
2-O-Methyl-Ins(1,4,5)P₃Methylation at 2-OH10% of wild type
Ins(1,3,4,5)P₄Additional 3-phosphateEnhanced calcium influx

Scientific Research Applications

Scientific Research Applications

1. Cell Signaling Studies

  • Ins(1,4,5)P₃ is integral to understanding cellular signal transduction mechanisms. It regulates various physiological processes by modulating intracellular calcium levels.
  • Research has shown that it participates in pathways related to neurotransmitter release and muscle contraction.

2. Calcium Signaling Research

  • The compound is essential for studying calcium signaling dysregulation associated with diseases such as neurodegenerative disorders and certain cancers. Its role in calcium homeostasis makes it a target for therapeutic interventions .

3. Pharmacological Development

  • D-Myo-inositol 1,4,5-triphosphate tripotassium salt is utilized in developing pharmaceuticals aimed at modulating calcium signaling pathways. For instance, it has been investigated for potential applications in treating conditions like heart disease and diabetes .

Case Studies

Study Objective Findings
Li et al. (2016)Investigated the role of Ins(1,4,5)P₃ in pancreatic beta cellsFound that Ins(1,4,5)P₃ is crucial for glucose-stimulated insulin secretion .
Zhang et al. (2018)Examined the effects of Ins(1,4,5)P₃ on neuronal signalingDemonstrated that Ins(1,4,5)P₃ enhances synaptic plasticity and memory formation .
Kim et al. (2020)Studied Ins(1,4,5)P₃'s role in cancer cell proliferationReported that elevated levels of Ins(1,4,5)P₃ correlate with increased tumor growth in breast cancer models .

Industrial Applications

1. Diagnostic Tools Development

  • The compound is used to create diagnostic tools that assess calcium signaling dysfunctions in various diseases. Its ability to activate specific receptors makes it valuable for developing assays and screening methods .

2. Pharmaceutical Formulations

  • This compound is incorporated into formulations aimed at enhancing drug delivery systems targeting intracellular pathways .

Mechanism of Action

D-Myo-inositol 1,4,5-triphosphate tripotassium salt exerts its effects by binding to inositol 1,4,5-triphosphate receptors on the endoplasmic reticulum. This binding triggers the release of calcium ions from the endoplasmic reticulum into the cytoplasm. The increase in cytoplasmic calcium levels activates various calcium-dependent signaling pathways, which regulate numerous cellular processes, including muscle contraction, secretion, metabolism, and cell growth .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : Highly soluble in water (10 mg/mL) due to its tripotassium salt form, facilitating experimental use in cell cultures .
  • Purity : Commercial preparations (e.g., Sigma, Calbiochem) achieve ≥95% purity, confirmed via TLC and NMR .
  • Stability : Hygroscopic; storage at −20°C in desiccated conditions is recommended .

Applications in Research
IP₃ is widely used to study Ca²⁺ dynamics, ER-mitochondrial crosstalk, and pathologies like podocyte apoptosis in nephropathy . Its tripotassium salt form ensures consistent bioavailability compared to sodium or lithium salts .

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Differences

Compound Phosphate Positions Key Modifications Biological Role References
D-Myo-inositol 1,4,5-trisphosphate tripotassium salt 1,4,5 Tripotassium counterion Ca²⁺ release via IP₃R; regulates apoptosis, vascular tone
D-Myo-inositol 1,3,4,5-tetrakisphosphate (IP₄) 1,3,4,5 Additional phosphate at position 3 Modulates IP₃R sensitivity; enhances Ca²⁺ store refilling
D-Myo-inositol 1,3,5-trisphosphate 1,3,5 Phosphate shift from 4 to 3 Fails to bind IP₃R; used as negative control in binding assays
6-Deoxy-6-fluoro-myo-inositol-1,4,5-trisphosphate 1,4,5 Fluorine substitution at position 6 Reduced IP₃R binding affinity; probes stereospecificity of receptor interactions
Adenophostin A Non-inositol core Adenine-linked glycerophosphate 10–100x higher IP₃R affinity; potent agonist in Ca²⁺ flux assays

Key Findings from Comparative Studies

Phosphate Position Specificity IP₃’s 1,4,5-phosphate configuration is essential for IP₃R activation. Modifications at position 3 (e.g., IP₄) or 6 (e.g., 6-fluoro-IP₃) disrupt binding or reduce efficacy .

Counterion Effects

  • Sodium and lithium salts of IP₃ exhibit similar Ca²⁺-mobilizing activity but differ in solubility and stability. Tripotassium salts are preferred for cell culture due to reduced interference with Na⁺/K⁺-ATPase .

Synthetic Agonists and Antagonists Adenophostin A: Binds IP₃R with sub-nanomolar affinity (EC₅₀ ~2 nM vs. IP₃’s EC₅₀ ~100 nM) due to adenine-mediated stabilization . Xestospongin C: A membrane-permeable IP₃R antagonist (IC₅₀ ~10 µM) used to block ER Ca²⁺ release in podocyte studies .

Table 2: Binding Affinity and Functional Data

Compound EC₅₀/IC₅₀ (µM) Receptor Interaction Metabolic Stability References
D-Myo-inositol 1,4,5-trisphosphate tripotassium salt 0.1–1.0 IP₃R agonist (Ca²⁺ release) Rapidly dephosphorylated by kinases
Adenophostin A 0.002–0.005 High-affinity IP₃R agonist Resistant to phosphatases
D-Myo-inositol 1-phosphorothioate 4,5-bisphosphate 5–10 Weak partial agonist Enhanced phosphatase resistance
2-Hydroxyethyl-α-D-glucopyranoside trisphosphate 0.05–0.1 IP₃R agonist with prolonged activity Stabilized by glycoside moiety

Research Implications and Limitations

  • IP₃ Derivatives in Drug Development : Fluorinated or phosphorothioate analogs (e.g., 6-fluoro-IP₃) show reduced activity but provide insights into receptor-ligand dynamics .
  • Species-Specific Variability : Rat aortic smooth muscle cells exhibit distinct IP₃ sensitivity compared to human neutrophils, underscoring the need for model-specific optimization .
  • Metabolic Constraints: Endogenous IP₃ is rapidly metabolized, limiting its therapeutic use. Stabilized analogs (e.g., adenophostin) are explored for prolonged Ca²⁺ signaling .

Biological Activity

D-Myo-inositol 1,4,5-triphosphate tripotassium salt (Ins(1,4,5)P3) is a crucial second messenger in cellular signaling pathways, particularly in the regulation of intracellular calcium levels. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₂K₃O₁₅P₃
  • Molecular Weight : 486.04 g/mol
  • CAS Number : 141611-11-2
  • Synonyms : Ins(1,4,5)P3

D-Myo-inositol 1,4,5-triphosphate functions primarily by binding to inositol trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum (ER). This binding facilitates the release of calcium ions (Ca²⁺) into the cytoplasm, which is essential for various cellular processes including muscle contraction, neurotransmitter release, and cell proliferation.

Key Functions:

  • Calcium Mobilization : Ins(1,4,5)P3 triggers the release of Ca²⁺ from the ER into the cytosol.
  • Signal Transduction : It acts as a signaling molecule in pathways activated by hormones and neurotransmitters.

Studies on Calcium Release

Research has shown that Ins(1,4,5)P3 is integral to calcium signaling. For instance:

  • A study demonstrated that Ins(1,4,5)P3 induces calcium release in pulmonary artery smooth muscle cells (PASMCs), highlighting its role in vascular function .
  • Another investigation into the structure-activity relationship of various Ins(1,4,5)P3 analogs revealed that modifications at specific positions can significantly alter their efficacy in stimulating calcium release .

Case Studies

  • Cardiovascular Health :
    • A study explored the effects of Ins(1,4,5)P3 on vascular smooth muscle contraction. Results indicated that enhanced Ins(1,4,5)P3 signaling leads to increased intracellular calcium levels and greater contractile responses in vascular tissues .
  • Neurobiology :
    • Research involving SH-SY5Y neuroblastoma cells showed that Ins(1,4,5)P3 mediates neurotransmitter release through calcium mobilization. This underscores its importance in synaptic transmission and neuroplasticity .
  • Cellular Proliferation :
    • In cancer research, it was found that altered Ins(1,4,5)P3 signaling pathways can contribute to tumorigenesis by affecting cell cycle progression and apoptosis .

Comparative Analysis of Analogues

The following table summarizes the biological activities of various Ins(1,4,5)P3 analogs based on their structural modifications:

AnalogCalcium Release EfficacyBinding Affinity (KD μM)Notes
D-Myo-Inositol 1,4,5-triphosphateHigh568Standard reference
2-O-Methyl-Ins(1,4,5)P3Moderate700Reduced efficacy due to methylation
3-O-phosphorylated Ins(1,4,5)P3Very High300Enhanced receptor interaction

Q & A

Q. What is the mechanistic role of D-myo-inositol 1,4,5-triphosphate (IP₃) tripotassium salt in intracellular calcium signaling?

IP₃ tripotassium salt binds to IP₃ receptors (IP₃R) on the endoplasmic reticulum, triggering Ca²⁺ release into the cytoplasm. This process is critical for regulating cellular functions such as muscle contraction, secretion, and gene transcription. Methodologically, researchers use fluorescent Ca²⁺ indicators (e.g., Fura-2) or caged IP₃ compounds to temporally resolve Ca²⁺ dynamics in live cells . For example, photolysis of caged IP₃ allows precise control over Ca²⁺ release kinetics, enabling studies of localized vs. global signaling .

Q. How can researchers accurately measure IP₃ levels in live cells?

Homogeneous Time-Resolved Fluorescence (HTRF) assays are widely used for IP₃ quantification due to their high sensitivity and compatibility with high-throughput screening. Key parameters for optimization include cell lysis conditions (e.g., neutral pH to stabilize IP₃), incubation times, and normalization to total protein content. Alternative methods include radioimmunoassays (RIAs) and liquid chromatography-mass spectrometry (LC-MS), which require careful handling of IP₃’s labile phosphate groups .

Q. What are the standard protocols for using IP₃ tripotassium salt in GPCR signaling studies?

IP₃ generation downstream of Gαq-coupled GPCR activation can be assayed by stimulating cells with agonists (e.g., carbachol for muscarinic receptors) and terminating reactions with ice-cold perchloric acid to arrest metabolism. IP₃ extraction involves neutralizing lysates with KOH, followed by removal of precipitated proteins. Parallel controls (e.g., PLC inhibitors like U73122) are essential to confirm specificity .

Advanced Research Questions

Q. How do researchers reconcile contradictions in IP₃-mediated Ca²⁺ release data across different experimental models?

Discrepancies often arise from variations in IP₃R isoform expression (e.g., IP₃R1 in neurons vs. IP₃R3 in epithelial cells), cellular buffering capacity, or metabolic degradation of IP₃. To address this, researchers combine pharmacological tools (e.g., Xestospongin C for IP₃R inhibition) with genetic models (e.g., IP₃R knockout cells). Parallel in vitro (purified ER vesicles) and in vivo (e.g., Adriamycin nephropathy rat models) validations are recommended .

Q. What experimental strategies are used to study IP₃ metabolism and its crosstalk with other signaling pathways?

IP₃ 3-kinase (IP3K) and inositol polyphosphate phosphatases regulate IP₃ turnover. Radiolabeled [³H]-IP₃ tracing or phospho-specific antibodies can track metabolic flux. For crosstalk studies, simultaneous monitoring of diacylglycerol (DAG) and Ca²⁺ signals—using fluorescent reporters like Diacylglycerol Kinase C1 (DGKC1) probes—reveals interactions with PKC pathways. Computational modeling of IP₃ spatiotemporal gradients further elucidates pathway integration .

Q. How can structural modifications of IP₃ tripotassium salt enhance its research utility?

Synthesis of IP₃ analogs (e.g., 4-position-modified derivatives) allows probing of receptor-binding specificity. For example, fluorinated or photoactivatable analogs enable structural-functional studies via NMR or crystallography. However, modifications must preserve the equatorial-axial phosphate conformation critical for IP₃R activation, as confirmed by ¹H/³¹P-NMR .

Q. What are the challenges in translating IP₃-mediated Ca²⁺ signals to physiological outcomes in complex systems?

In multicellular models, IP₃ diffusion barriers (e.g., gap junctions) and tissue-specific buffering proteins (e.g., calbindin) modulate signal propagation. Advanced imaging techniques (e.g., two-photon microscopy) and organoid models are employed to study compartmentalized signaling. In vivo, IP₃ tripotassium salt microinjection in zebrafish embryos or rat brain ventricles can dissect developmental and behavioral outcomes .

Methodological Considerations Table

Challenge Solution Key References
IP₃ instability in lysatesNeutralize with KOH/EDTA; use phosphatase inhibitors (e.g., NaF)
Low IP₃R agonist specificityUse enantiomer controls (e.g., L-myo-IP₃) and receptor subtype inhibitors
Signal noise in HTRF assaysOptimize antibody concentrations; include cell-free background controls
In vivo IP₃ deliveryMicroinjection with stabilized formulations (e.g., hexapotassium salts)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Myo-inositol 1,4,5-triphosphate tripotassium salt
Reactant of Route 2
D-Myo-inositol 1,4,5-triphosphate tripotassium salt

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